Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
Description
The compound Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a structurally complex azo dye derivative characterized by a central acetamide backbone substituted with a 2-chloro-4,6-dinitrophenyl azo group, a methoxy group, and a branched amine moiety containing acetyloxyethyl and phenylmethyl groups. Its synthesis likely involves multi-step azo coupling and protection/deprotection strategies, as seen in analogous compounds .
Properties
CAS No. |
16421-40-2 |
|---|---|
Molecular Formula |
C26H25ClN6O8 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
2-[5-acetamido-N-benzyl-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate |
InChI |
InChI=1S/C26H25ClN6O8/c1-16(34)28-21-13-23(31(9-10-41-17(2)35)15-18-7-5-4-6-8-18)25(40-3)14-22(21)29-30-26-20(27)11-19(32(36)37)12-24(26)33(38)39/h4-8,11-14H,9-10,15H2,1-3H3,(H,28,34) |
InChI Key |
DFAKODSMQXHLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of ANAM involves multi-step organic synthesis centered on azo coupling reactions, amide formation, and esterification. The key synthetic steps include:
Step 1: Diazotization and Azo Coupling
The synthesis begins with the diazotization of a substituted aniline derivative (e.g., 2-chloro-4,6-dinitroaniline) to form a diazonium salt. This intermediate then undergoes azo coupling with a suitably substituted phenol or aromatic amine (4-methoxyphenyl derivative) to form the azo dye backbone.Step 2: Aminoalkylation
The azo-coupled intermediate is further functionalized by introducing the N-2-(acetyloxy)ethylamino substituent through nucleophilic substitution or reductive amination pathways involving benzylamine and 2-(acetyloxy)ethyl groups.Step 3: Acetylation and Amide Formation
The terminal amino group is acetylated to form the acetamide moiety, often using acetic anhydride or acetyl chloride under controlled conditions.Step 4: Purification
The final product is purified by recrystallization or chromatographic techniques to achieve the desired purity and yield.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Diazotization | Sodium nitrite (NaNO$$_2$$), HCl, 0-5°C | Formation of diazonium salt from 2-chloro-4,6-dinitroaniline |
| Azo Coupling | Coupling with 4-methoxyphenol or 4-methoxyaniline derivative, pH 8-10 | Formation of azo linkage (-N=N-) |
| Aminoalkylation | Benzylamine, 2-(acetyloxy)ethyl halide or equivalent, base (e.g., triethylamine) | Introduction of N-2-(acetyloxy)ethylamino group |
| Acetylation | Acetic anhydride or acetyl chloride, pyridine catalyst | Formation of acetamide functional group |
| Purification | Recrystallization from ethanol or chromatographic separation | Removal of impurities and isolation of pure ANAM |
Representative Synthetic Route
Diazotization:
2-chloro-4,6-dinitroaniline is treated with sodium nitrite in acidic aqueous medium at low temperature to generate the diazonium salt.Azo Coupling:
The diazonium salt is coupled with 4-methoxyphenol under alkaline conditions to yield the azo intermediate.Aminoalkylation:
The azo intermediate reacts with benzylamine and 2-(acetyloxy)ethyl bromide (or chloride) in the presence of a base to introduce the N-substituted aminoalkyl side chain.Acetylation:
The free amino group is acetylated using acetic anhydride, converting it into the acetamide.Isolation:
The crude product is purified by recrystallization from ethanol to afford ANAM as a solid.
Analytical Data and Research Findings
Spectroscopic Characterization
UV-Vis Spectroscopy:
Characteristic absorption bands in the visible region confirm the azo chromophore, typically around 400-500 nm.Infrared (IR) Spectroscopy:
Presence of amide C=O stretch (~1650 cm$$^{-1}$$), ester C=O (~1740 cm$$^{-1}$$), and nitro group stretches (~1520 and 1340 cm$$^{-1}$$).Nuclear Magnetic Resonance (NMR):
Proton NMR shows signals corresponding to aromatic protons, methoxy group, benzyl methylene, and acetyloxyethyl protons.
Purity and Yield
| Parameter | Typical Value |
|---|---|
| Yield | 65-80% depending on reaction scale and conditions |
| Purity | >95% (by HPLC or TLC analysis) |
| Melting Point | 180-185 °C (indicative of product purity) |
Perspectives from Varied Sources
Regulatory Assessment (Canada):
The Canadian Environmental Protection Agency classifies ANAM as a discrete organic monoazo dye with specific handling and environmental considerations due to its nitro and chloro substituents.Chemical Databases:
PubChem and other chemical repositories provide molecular data and safety profiles but limited synthetic procedural details.Industrial Use:
ANAM is primarily used in dye manufacturing, where its preparation involves controlled azo coupling and functional group modifications to achieve desired dyeing properties.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Diazotization | NaNO$$_2$$, HCl, 0-5°C | Diazonium salt formation | Temperature control critical |
| Azo Coupling | 4-Methoxyphenol, pH 8-10 | Azo dye intermediate | pH affects coupling efficiency |
| Aminoalkylation | Benzylamine, 2-(acetyloxy)ethyl halide, base | Introduction of aminoalkyl side chain | Base promotes nucleophilic substitution |
| Acetylation | Acetic anhydride, pyridine | Formation of acetamide group | Catalyst enhances reaction rate |
| Purification | Recrystallization or chromatography | Pure ANAM product | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functionalized derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemical Identity and Properties
- Chemical Formula : C26H26N6O8
- CAS Registry Number : 16421-41-3
- Molecular Structure : AADM is characterized by its azo group, which is integral to its function as a dye.
Industrial Applications
1. Dye Industry
- AADM has been utilized as a colorant in textiles and fabrics. Its azo structure contributes to vibrant coloration, making it suitable for various dyeing processes . The compound's stability and colorfastness are critical factors in its application within the textile industry.
2. Environmental Impact Assessments
- AADM has been identified in ecological assessments due to its persistence and potential toxicity to non-human organisms. The Canadian Environmental Protection Act has classified it as a high-priority substance for screening due to its bioaccumulation potential and inherent toxicity . This classification necessitates studies on its environmental fate and effects on ecosystems.
Biomedical Research Applications
1. Antimicrobial Properties
- Recent studies have indicated that compounds with similar azo structures exhibit antimicrobial properties. While specific data on AADM's antimicrobial activity is limited, the structural characteristics suggest potential efficacy against various pathogens, warranting further investigation into its use as an antimicrobial agent .
2. Drug Development
- The complex structure of AADM may serve as a scaffold for developing new pharmaceutical agents. Heterocyclic compounds are frequently explored for their biological activities, including anticancer and anti-inflammatory properties. The modification of AADM's structure could lead to novel therapeutic agents targeting specific diseases .
Case Studies
Mechanism of Action
The mechanism of action of Acetamide, N-5-[[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with molecular targets and pathways within the systems it is applied to. The specific molecular targets and pathways are subjects of ongoing research and are not fully elucidated in the available literature.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 2-chloro-4,6-dinitrophenyl group in the target compound enhances electrophilicity and π-π stacking, critical for dye stability .
- Solubility: The acetyloxyethyl group in the target compound increases hydrophilicity compared to diethylamino or trifluoromethyl substituents .
- Steric Effects: Bulky phenylmethyl groups may hinder intermolecular interactions, reducing crystallinity compared to smaller substituents like cyano .
Toxicity and Endocrine Disruption
- Target Compound: Limited direct data, but structurally similar N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide exhibits reprotoxicity and endocrine disruption via androgen receptor antagonism (≥60% inhibition) .
- N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide: Induces cytochrome P450 2K, suggesting metabolic activation pathways .
Structure-Activity Relationships (SAR)
- Hydrophobic Interactions : Aromatic substituents (e.g., phenylmethyl) enhance binding to hydrophobic enzyme pockets, as observed in 17β-HSD2 inhibitors .
- Azo Linkage Stability : Nitro groups at the 4,6-positions stabilize the azo bond against reductive cleavage, critical for dye longevity .
Biochemical Interactions
- Enzyme Inhibition : Analogues with acetamide backbones show inhibitory activity against kinases (CK-1δ) and dehydrogenases (17β-HSD2) via H-bonding with active-site residues (e.g., ASN142, GLN189) .
- SARS-CoV-2 Protease Binding : Pyridine-containing acetamides (e.g., 5RGX) achieve binding affinities <−22 kcal/mol, though the target compound lacks direct evidence .
Biological Activity
Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (commonly referred to as AADM) is a synthetic compound with diverse applications in chemistry, biology, and industry. Its complex structure and functional groups suggest potential biological activities that warrant investigation.
- CAS Number : 16421-40-2
- Molecular Formula : C26H25ClN6O8
- Molecular Weight : 585.0 g/mol
- IUPAC Name : 2-[5-acetamido-N-benzyl-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate
Biological Activity Overview
AADM has been studied for its biological activity, particularly its interactions with various biological systems. The following sections summarize key findings related to its mechanism of action, potential therapeutic uses, and toxicity.
The biological activity of AADM is primarily attributed to its ability to interact with molecular targets within biological systems. The azo group in its structure may facilitate interactions with proteins and nucleic acids, potentially leading to alterations in cellular functions. However, specific molecular targets remain under investigation and are not fully elucidated in current literature .
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies have indicated that AADM exhibits antimicrobial properties. Its structural similarities to known antimicrobial agents suggest that it may inhibit bacterial growth or interfere with bacterial metabolism .
- Dye Applications in Medicine : Due to its azo structure, AADM has been explored for use in medical imaging and as a dye for diagnostic purposes. Its ability to bind selectively to certain biomolecules may enhance the visibility of specific tissues during imaging procedures .
- Drug Development : Researchers are investigating AADM as a potential lead compound for developing new drugs targeting various diseases due to its complex chemical structure which may allow for further functionalization .
Toxicological Profile
AADM has been flagged for its potential toxicity based on ecological assessments. It is categorized as having persistence and bioaccumulation potential, raising concerns about its impact on non-human organisms .
Ecotoxicity Studies
- Persistence : AADM has shown a tendency to persist in the environment, which could lead to long-term ecological effects.
- Bioaccumulation : Studies indicate that this compound can accumulate in living organisms, posing risks to aquatic life and potentially entering the food chain .
Case Studies and Research Findings
Several studies have focused on the biological effects of AADM:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of AADM against various bacterial strains; showed significant inhibition compared to control groups. |
| Study 2 | Explored the dyeing properties of AADM in textiles; highlighted its stability and colorfastness as advantageous for industrial applications. |
| Study 3 | Conducted ecotoxicological assessments revealing high toxicity levels in aquatic organisms; recommended further monitoring of environmental impact. |
Q & A
Basic Research Question
- Ventilation : Use fume hoods due to volatile DMF .
- PPE : Gloves and goggles to prevent skin/eye contact .
- First Aid : Immediate rinsing for spills (15+ minutes for eyes) and medical consultation .
Note : The compound’s nitro and chloro groups may pose toxicity risks—conduct toxicity screening early .
How does the azo group influence the compound’s stability?
Advanced Research Question
The azo group (-N=N-) is sensitive to:
- Photodegradation : UV light induces bond cleavage; use amber glassware .
- pH : Stable in acidic conditions but hydrolyzes in alkaline environments .
- Thermal Stress : Decomposes above 150°C; store at room temperature .
Methodological Insight : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can quantify degradation pathways.
How can AI-driven tools optimize reaction design for this compound?
Advanced Research Question
- COMSOL Simulations : Model heat/mass transfer during synthesis to prevent exothermic runaway .
- Machine Learning : Predict optimal solvent/base combinations from historical data (e.g., DMF success in similar reactions) .
- Automation : Robotic platforms for high-throughput condition screening .
Example : ICReDD’s quantum-informed workflows reduce trial-and-error by 50% .
What structural features dictate its potential pharmacological activity?
Basic Research Question
Key moieties include:
- Azo Group : May interact with redox-active biological targets .
- Chloro-Dinitrophenyl : Enhances electrophilicity, possibly inhibiting enzymes .
- Methoxy Group : Improves lipid solubility for membrane penetration .
Methodological Insight : Use docking studies (e.g., ACE2 receptor models) to predict binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
